molecular formula C21H20O5 B6493841 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one CAS No. 159647-63-9

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one

Cat. No. B6493841
CAS RN: 159647-63-9
M. Wt: 352.4 g/mol
InChI Key: QAXBZZRFGZXCMY-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin ring, which is a type of oxygen-containing heterocycle . It also has a chromen-4-one structure, which is a type of oxygen-containing heterocycle commonly found in various natural products and pharmaceuticals.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one has been studied extensively for its potential therapeutic applications. In vitro studies have demonstrated its ability to inhibit the growth of a variety of cancer cells, including prostate, breast, and ovarian cancer cells. It has also been reported to reduce inflammation and protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-microbial activity, with potential applications in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one is not fully understood. However, it is believed to act through a variety of pathways, including the inhibition of NF-κB activation, the modulation of the antioxidant response, and the inhibition of cell cycle progression. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a variety of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-microbial activity, with potential applications in the treatment of bacterial infections. In vivo studies have shown that this compound is able to reduce inflammation and protect against oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one in laboratory experiments is its availability and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

The potential applications of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one are vast and varied. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further studies are needed to explore the potential of this compound in the treatment of bacterial infections. Finally, further research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent.

Synthesis Methods

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one can be synthesized either by chemical or biotechnological methods. The chemical synthesis involves the condensation of 2,6-diethyl-4-hydroxy-7-methoxy-2H-chromen-2-one and 1,4-dihydroxy-2,3-benzodioxin in the presence of an acid catalyst. The biotechnological synthesis involves the use of recombinant Escherichia coli to produce this compound. This method has the advantage of being more cost-effective and environmentally friendly than chemical synthesis.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-12-9-14-18(11-15(12)22)26-16(4-2)20(21(14)23)13-5-6-17-19(10-13)25-8-7-24-17/h5-6,9-11,22H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBZZRFGZXCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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